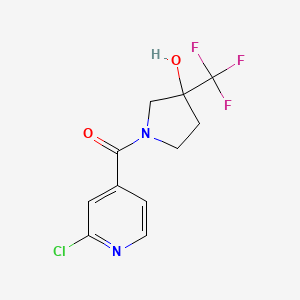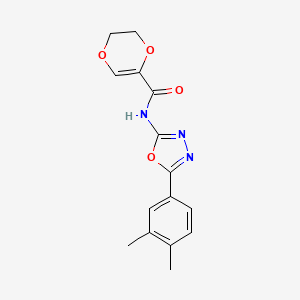
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as CPTP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is not fully understood. However, it is believed to exert its effects by binding to specific target enzymes and inhibiting their activity. This results in the modulation of various biochemical pathways, leading to the observed physiological effects.
Biochemical and Physiological Effects:
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. This can improve cognitive function and memory. 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and purify, making it readily available for research purposes. It also exhibits potent inhibitory activity against specific enzymes, making it a useful tool for studying their biochemical pathways. However, 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol also has some limitations. It may exhibit off-target effects, leading to unintended consequences. Additionally, its efficacy may vary depending on the specific target enzyme and experimental conditions.
Orientations Futures
There are several future directions for the study of 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol. One area of research could focus on the development of 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol-based drugs for the treatment of Alzheimer's disease and cancer. Another area of research could focus on the identification of new target enzymes for 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol and the elucidation of their biochemical pathways. Additionally, the development of more efficient synthesis methods for 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol could lead to its wider use in research and drug development.
In conclusion, 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a novel compound with potential applications in various fields. Its synthesis method is simple and efficient, and it exhibits potent inhibitory activity against specific enzymes. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloropyridine-4-carboxylic acid with trifluoromethylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain pure 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol.
Applications De Recherche Scientifique
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol has also been shown to have anticancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
(2-chloropyridin-4-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3N2O2/c12-8-5-7(1-3-16-8)9(18)17-4-2-10(19,6-17)11(13,14)15/h1,3,5,19H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAABXYWTOUMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridine-4-carbonyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2821700.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2821702.png)
![1-Cyclopropyl-3-(2-fluorophenyl)-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2821705.png)


![9-[(Butan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2821711.png)

![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2821718.png)
![2-[5-(4-Chloro-phenyl)-tetrazol-2-yl]-ethanol](/img/structure/B2821719.png)
![6-Cyclopropyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2821720.png)

![1-[3-(3-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2821724.png)